Superior AMPA Receptor Potentiation Potency of Tulrampator Relative to First-Generation Ampakines
Tulrampator exhibits markedly higher potency as an AMPA receptor positive allosteric modulator compared to the prototypical first-generation ampakines CX-516 and CX-614. Electrophysiological recordings demonstrate that Tulrampator potentiates glutamate-evoked currents at sub-micromolar to low-micromolar concentrations, whereas earlier ampakines require substantially higher concentrations to achieve comparable potentiation .
| Evidence Dimension | AMPA receptor potentiation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.9 μM at homomeric GluA2o receptors; EC₅₀ = 1.0 μM at homomeric GluA4 receptors; EC₅₀ = 2.5–5.4 μM across GluA1/2/4 flip and flop variants |
| Comparator Or Baseline | CX-516: EC₅₀ = 95 μM at rat hippocampal GluR3/4; CX-614: EC₅₀ = 20–40 μM (rat hippocampal neurons), EC₅₀ = 21–43.7 μM (recombinant GluR1 and GluR3/4) |
| Quantified Difference | Tulrampator is approximately 20–100-fold more potent than CX-516 and 20–40-fold more potent than CX-614 at recombinant and native AMPA receptors |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing recombinant human AMPA receptor subunits and patch-clamp recordings in cultured rat hippocampal neurons |
Why This Matters
Higher potency translates to lower effective concentrations required for target engagement, reducing the risk of off-target effects at suprapharmacological doses and enabling more precise dose-response relationships in both in vitro and in vivo experimental systems.
